molecular formula C15H18N2O5 B11039218 Dimethyl 2,3-dicyano-2-(5-methyl-2-oxocyclohexyl)butanedioate

Dimethyl 2,3-dicyano-2-(5-methyl-2-oxocyclohexyl)butanedioate

Cat. No.: B11039218
M. Wt: 306.31 g/mol
InChI Key: CNODFULINUVNJO-UHFFFAOYSA-N
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Description

DIMETHYL 2,3-DICYANO-2-(5-METHYL-2-OXOCYCLOHEXYL)SUCCINATE is a complex organic compound with a unique structure that includes cyano groups, a methyl group, and an oxocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2,3-DICYANO-2-(5-METHYL-2-OXOCYCLOHEXYL)SUCCINATE typically involves multi-step organic reactions. One common method includes the reaction of dimethyl acetylenedicarboxylate with appropriate nitriles and ketones under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2,3-DICYANO-2-(5-METHYL-2-OXOCYCLOHEXYL)SUCCINATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically require specific solvents and temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which DIMETHYL 2,3-DICYANO-2-(5-METHYL-2-OXOCYCLOHEXYL)SUCCINATE exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to engage in multiple pathways, including oxidative and reductive processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

dimethyl 2,3-dicyano-2-(5-methyl-2-oxocyclohexyl)butanedioate

InChI

InChI=1S/C15H18N2O5/c1-9-4-5-12(18)10(6-9)15(8-17,14(20)22-3)11(7-16)13(19)21-2/h9-11H,4-6H2,1-3H3

InChI Key

CNODFULINUVNJO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(C#N)(C(C#N)C(=O)OC)C(=O)OC

Origin of Product

United States

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